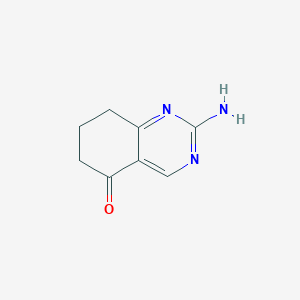

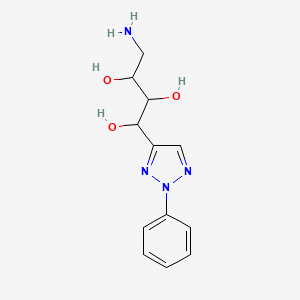

2-氨基-7,8-二氢喹唑啉-5(6H)-酮

描述

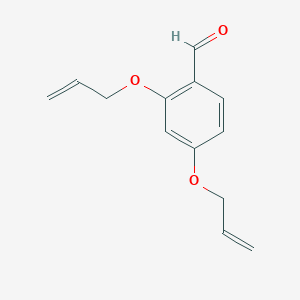

2-Amino-7,8-dihydroquinazolin-5(6H)-one is a chemical compound that belongs to the quinazolinone family, a class of heterocyclic aromatic organic compounds. Quinazolinones are known for their diverse pharmacological activities and are used as key scaffolds in medicinal chemistry for drug development.

Synthesis Analysis

The synthesis of quinazolinone derivatives, such as 2,3-dihydroquinazolin-4(1H)-ones, can be achieved through the condensation of 2-aminobenzamide with aldehydes and ketones. This process is catalyzed by zirconium (IV) chloride (ZrCl4) in ethanol at room temperature, providing a mild and efficient method for the preparation of these compounds with high to excellent yields. The advantages of this methodology include mild reaction conditions, clean reaction media, simple workup, and easy purification .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-amino-7,8-dihydroquinazolin-5(6H)-one is not directly provided, related compounds such as 5,6-dimethoxyquinazolin-2(1H)-ones have been investigated. These studies have utilized solid-state 13C NMR for structural assignment, revealing the presence of unexpected acid-labile dimers and anomalous spectral characteristics of certain substituents .

Chemical Reactions Analysis

Quinazolinone derivatives exhibit a wide range of reactivity, allowing for the synthesis of various heterocyclic compounds. For instance, 2-aminoquinazolin-4(3H)-one has been used as an organocatalyst for the activation of aldehydes to synthesize tertiary amines. This method has a broad substrate scope for both aromatic and aliphatic amines and aldehydes and has been applied to the derivatization of ciprofloxacin and its derivative with good to excellent yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of amino groups and other substituents can affect their solubility, stability, and reactivity. For example, the 5-methoxy substituent in 5,6-dimethoxyquinazolin-2(1H)-ones shows unusual spectral properties and can be cleaved in acidic media . These properties are essential for the practical application and development of quinazolinone-based compounds in various fields, including pharmaceuticals.

科学研究应用

合成和生物活性

2-氨基-7,8-二氢喹唑啉-5(6H)-酮及其衍生物在其合成和潜在生物活性方面一直受到积极研究。例如,Prajapat和Talesara (2016)描述了包括2-(1H-苯并咪唑-2-基氨基)-7,7-二甲基-7,8-二氢喹唑啉-5(6H)-酮在内的化合物的合成,并随后在体内测试其抗炎活性,揭示了一些化合物具有显著活性(Prajapat & Talesara, 2016)。

在调节受体中的作用

Kubas等人(2013)发现某些2-氨基喹唑啉衍生物,特别是2-(间甲苯基氨基)-7,8-二氢喹唑啉-5(6H)-酮,作为代谢型谷氨酸受体亚型5(mGluR5)的负向变构调节剂。这一发现是广泛研究的一部分,旨在开发用于治疗L-多巴诱导的运动障碍的药物候选物(Kubas et al., 2013)。

化学合成方法

Abdollahi-Alibeik和Shabani(2011)的研究集中在合成2,3-二氢喹唑啉-4(1H)-酮的方法上,使用2-氨基-7,8-二氢喹唑啉-5(6H)-酮作为关键组分。他们的工作强调了锆(IV)氯化物作为催化剂的使用,强调了温和的反应条件和简单的纯化过程的好处(Abdollahi-Alibeik & Shabani, 2011)。

药物开发探索

在药物开发中,2-氨基-7,8-二氢喹唑啉-5(6H)-酮衍生物已被检验其作为多巴胺激动剂的潜力(Grosso等人,1982)以及作为新型T型钙通道阻滞剂的基础,对癌细胞系具有细胞毒作用(Nam等人,2020)。这些研究表明了该化合物在药物化学中的多功能作用(Grosso et al., 1982); (Nam et al., 2020)。

环境应用

该化合物还参与了环境友好的合成方法。Almarhoon等人(2019)开发了一种环保的合成2,3-二氢喹唑啉-4(1H)-酮衍生物的方案,强调了可持续溶剂和催化剂的使用(Almarhoon et al., 2019)。

新型合成技术

创新的2-氨基-7,8-二氢喹唑啉-5(6H)-酮衍生物合成技术也是一个关注焦点。例如,Liu等人(2021)介绍了一种电催化合成这些化合物的方案,使用甲醇作为C1源,展示了一种高效且无金属的方法(Liu et al., 2021)。

属性

IUPAC Name |

2-amino-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12/h4H,1-3H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWJMLMXKMSYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2C(=O)C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409420 | |

| Record name | 2-amino-7,8-dihydroquinazolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-7,8-dihydroquinazolin-5(6H)-one | |

CAS RN |

21599-36-0 | |

| Record name | 2-Amino-7,8-dihydro-5(6H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21599-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-7,8-dihydroquinazolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5,6,7,8-tetrahydroquinazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)

![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)

![4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine](/img/structure/B1276259.png)